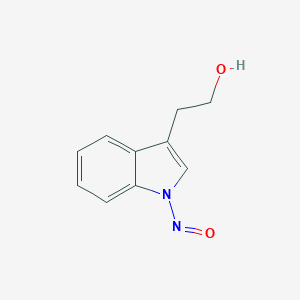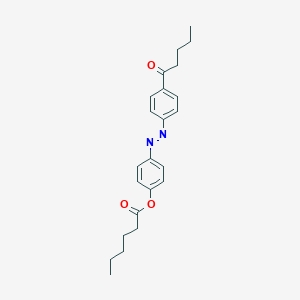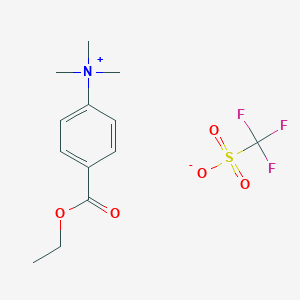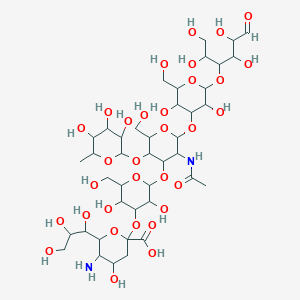
Sialyl-Le(a) oligosaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sialyl-Le(a) oligosaccharide is a complex carbohydrate structure that is commonly found on the surface of human cells. It is composed of several sugar molecules that are linked together in a specific arrangement. Sialyl-Le(a) is known to play a role in a variety of biological processes, including inflammation, cancer metastasis, and immune system function.
Wirkmechanismus
The mechanism of action of Sialyl-Le(a) oligosaccharide is complex and not fully understood. It is known to interact with specific proteins on the surface of cells, which can affect their function. For example, Sialyl-Le(a) has been shown to modulate the activity of certain immune cells, which can impact the body's response to infection and disease.
Biochemische Und Physiologische Effekte
Sialyl-Le(a) oligosaccharide has a variety of biochemical and physiological effects on the body. It is known to play a role in inflammation, cancer metastasis, and immune system function, among other areas. In addition, Sialyl-Le(a) has been shown to modulate the activity of certain enzymes and proteins, which can affect the body's overall metabolism and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Sialyl-Le(a) oligosaccharide in lab experiments is that it is a well-characterized molecule with known properties and effects. This makes it a useful tool for studying specific biological processes and mechanisms. However, its complex structure and synthesis method can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Sialyl-Le(a) oligosaccharide. One area of interest is its potential as a therapeutic target for certain diseases, such as cancer. Researchers are also exploring its role in immune system function and inflammation, as well as its potential as a diagnostic tool for certain types of cancer and other diseases. In addition, advances in synthesis methods may allow for the creation of new and more complex carbohydrate structures with potential therapeutic applications.
Synthesemethoden
The synthesis of Sialyl-Le(a) oligosaccharide is a complex process that involves several steps. One common method involves the use of enzymes to catalyze the formation of the sugar molecules and link them together in the appropriate arrangement. Another method involves chemical synthesis, where specific chemical reactions are used to create the desired structure. Both of these methods require specialized equipment and expertise to achieve the desired outcome.
Wissenschaftliche Forschungsanwendungen
Sialyl-Le(a) oligosaccharide has been the subject of extensive scientific research due to its role in a variety of biological processes. Researchers have studied its effects on inflammation, cancer metastasis, and immune system function, among other areas. In addition, Sialyl-Le(a) has been used as a diagnostic tool for certain types of cancer and other diseases.
Eigenschaften
CAS-Nummer |
117978-16-2 |
|---|---|
Produktname |
Sialyl-Le(a) oligosaccharide |
Molekularformel |
C41H70N2O32 |
Molekulargewicht |
1103 g/mol |
IUPAC-Name |
2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C41H70N2O32/c1-10-21(55)26(60)27(61)37(66-10)71-31-18(9-49)69-36(73-34-24(58)16(7-47)67-38(28(34)62)70-30(15(54)6-46)22(56)13(52)4-44)20(43-11(2)50)33(31)72-39-29(63)35(25(59)17(8-48)68-39)75-41(40(64)65)3-12(51)19(42)32(74-41)23(57)14(53)5-45/h4,10,12-39,45-49,51-63H,3,5-9,42H2,1-2H3,(H,43,50)(H,64,65) |
InChI-Schlüssel |
GWBANRIMYAAKQB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
Synonyme |
NeuAcalpha2-3Galbeta1-4-Fucalpha1-GlcNAcbeta1-3Galbeta1-4Glc sialyl-Le(a) oligosaccharide sialylated lacto-N-fucopentaose II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



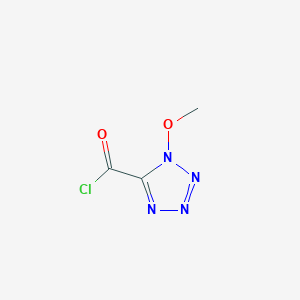
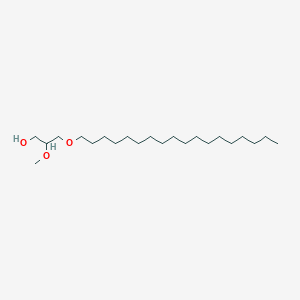
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
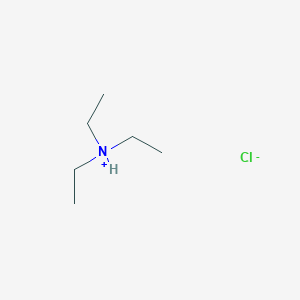
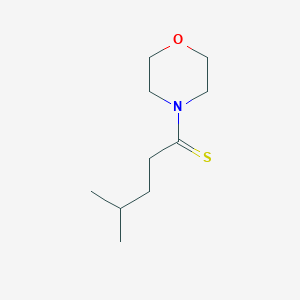
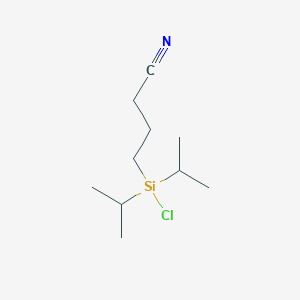
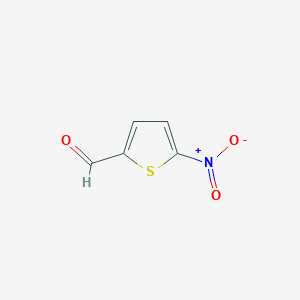
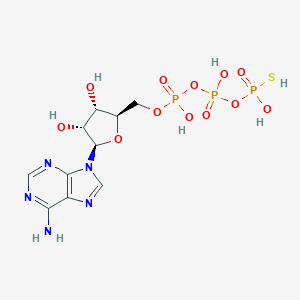
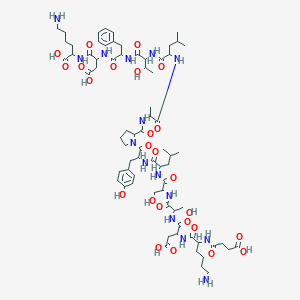
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

